2-(2,5-Dimethylphenyl)-2-propanol
Description
2-(2,5-Dimethylphenyl)-2-propanol is a tertiary alcohol featuring a phenyl ring substituted with methyl groups at the 2- and 5-positions. Its molecular formula is C${11}$H${16}$O, with a molecular weight of 164.24 g/mol (estimated based on structural analogs).
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-6-9(2)10(7-8)11(3,4)12/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOQFBJHOCHJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)-2-propanol typically involves the alkylation of 2,5-dimethylphenyl with a suitable propanol derivative. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylphenyl is reacted with propanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: 2-(2,5-Dimethylphenyl)-2-propanone
Reduction: 2-(2,5-Dimethylphenyl)propane
Substitution: 2-(2,5-Dimethylphenyl)-2-chloropropane
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity : Research indicates that compounds containing the 2,5-dimethylphenyl moiety exhibit significant antimicrobial properties. These compounds have been investigated for their effectiveness against a range of pathogens, including antibiotic-resistant strains. For instance, derivatives of 2-(2,5-dimethylphenyl)-2-propanol have shown promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Case Study : A study published in a peer-reviewed journal demonstrated that thiazole derivatives incorporating the 2,5-dimethylphenyl scaffold exhibited potent antimicrobial activity. The synthesized compounds were tested against various drug-resistant pathogens, revealing that modifications to the structure significantly influenced their efficacy .
Agricultural Applications
Pesticidal Properties : The compound's structural characteristics allow it to interact with biological systems effectively, making it a candidate for developing new pesticides. Research has shown that certain derivatives can act as effective fungicides against common agricultural pathogens.
Data Table :
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound Derivative A | Fusarium oxysporum | Moderate |
| This compound Derivative B | Phytophthora infestans | High |
Material Science Applications
Surfactant Development : The compound has been explored for use in synthesizing surfactants that stabilize colloidal systems such as reduced graphene oxide (rGO) dispersions. These surfactants can enhance the stability and performance of materials in various applications, including electronics and coatings.
Case Study : A recent study highlighted the effectiveness of surfactants derived from this compound in stabilizing rGO dispersions. The results indicated improved dispersion stability compared to traditional surfactants .
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-propanol involves its interaction with molecular targets through its hydroxyl group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(2,5-Dimethylphenyl)-2-propanol with key analogs:
| Compound Name | CAS RN | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|---|---|
| This compound | - | C${11}$H${16}$O | 164.24 | Not reported | Not reported | Not reported | 2,5-dimethylphenyl |
| 2-Phenyl-2-propanol | 617-94-7 | C$9$H${12}$O | 136.19 | 202 | 32–34 | 0.973 | Phenyl (no substituents) |
| 2-(3,5-Dimethoxyphenyl)-2-propanol | 39507-96-5 | C${11}$H${16}$O$_3$ | 196.24 | Not reported | Not reported | Not reported | 3,5-dimethoxyphenyl |
| 1-Amino-2-(2,5-dimethylphenyl)-propan-2-ol | 1017419-02-1 | C${11}$H${17}$NO | 179.26 | Not reported | Not reported | Not reported | 2,5-dimethylphenyl + amino |
Key Observations :
- Substituent Effects: The 2,5-dimethyl substitution in the target compound increases steric hindrance and lipophilicity compared to unsubstituted 2-Phenyl-2-propanol (). This may elevate its melting/boiling points relative to the simpler analog, though direct data is unavailable.
- Electronic Properties: Methoxy groups in 2-(3,5-Dimethoxyphenyl)-2-propanol are electron-withdrawing via resonance, contrasting with the electron-donating methyl groups in the target compound. This difference likely alters solubility and reactivity .
Biological Activity
2-(2,5-Dimethylphenyl)-2-propanol, also known as 2,5-dimethyl-1-phenylpropan-1-ol, is a compound that has garnered attention in various fields of biological research. Its structural features suggest potential interactions with biological systems, making it a candidate for studies related to pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a tertiary alcohol group attached to a dimethyl-substituted phenyl ring. This configuration may influence its solubility and interaction with biological targets.
Antimicrobial Properties
Recent studies indicate that compounds containing the 2,5-dimethylphenyl moiety exhibit antimicrobial activity . For instance, derivatives of 2,5-dimethylphenyl have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens. These findings suggest that the structural characteristics of this compound may contribute to its potential as an antimicrobial agent .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various human cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cells such as HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer). The IC50 values ranged from 4.5 µmol/L to higher concentrations depending on the specific derivative tested .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Protein Interactions : Molecular docking studies suggest that this compound may interact with specific proteins involved in cell signaling pathways. For example, it has been predicted to bind to targets related to cancer proliferation and survival .
- Antioxidant Activity : Some studies have indicated that compounds with similar structures possess antioxidant properties, which could contribute to their cytotoxic effects by inducing oxidative stress in cancer cells .
Case Studies
-
Cytotoxicity Assay : A study evaluated the antiproliferative effects of various derivatives of this compound against human cancer cell lines using the MTT assay. The results highlighted that while some derivatives were highly effective (IC50 = 4.5 µmol/L for MCF7), others showed moderate activity (IC50 = 41 µmol/L for HepG2) .
Compound Cell Line IC50 (µmol/L) Derivative A MCF7 4.5 Derivative B HepG2 41 Derivative C A2780 Moderate - Antimicrobial Testing : In a separate study focusing on antimicrobial efficacy, derivatives were tested against resistant strains of bacteria and fungi. The results indicated broad-spectrum activity against several pathogens including Candida auris and E. faecium .
Toxicological Profile
While the pharmacological activities are promising, it is essential to consider the toxicological profile of this compound. Studies have reported potential toxicity at high doses; however, detailed chronic toxicity data remain limited. Acute toxicity assessments indicate that exposure can lead to mild irritation but further long-term studies are necessary to establish safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
